Tert-butyl 2,3-diaminopropanoate
Description
Properties
IUPAC Name |
tert-butyl 2,3-diaminopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEDRBINPCQMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2,3-diaminopropanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,3-diaminopropanoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol, and the amino groups can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 2,3-diaminopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings
Mechanism of Action
The mechanism of action of tert-butyl 2,3-diaminopropanoate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The ester group can undergo hydrolysis, releasing the active amine moieties that interact with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tert-butyl 2,3-diaminopropanoate belongs to a broader class of diamino esters and chelating agents. Below is a systematic comparison with structurally or functionally related compounds:
N,N'-Bis(mercaptoacetyl)-2,3-diaminopropanoate (Tc-99m Chelate)
- Structure: Incorporates two mercaptoacetyl groups on the 2,3-diaminopropanoate backbone, enabling coordination with technetium-99m .
- Application : Used as a radiopharmaceutical for renal imaging. Demonstrates rapid renal excretion (90% in rabbit urine at 35 minutes), outperforming [¹³¹I]o-iodohippurate in excretion speed .
- Key Difference: Unlike this compound, this derivative is metal-chelating and designed for diagnostic imaging rather than synthetic organic chemistry. Its pharmacokinetics are highly specialized, with two separable HPLC components showing distinct excretion kinetics .
tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)pyrrolidine-1-carboxylate
- Structure : A pyrrolidine-based tert-butyl ester with a hydroxymethyl and 4-methoxyphenyl substituent .
- Application: Primarily used in chemical research and development.
3-(4-Methoxyfumaroyl)-(S)-2,3-Diaminopropanoate
- Structure: Features a 4-methoxyfumaroyl group attached to the 2,3-diaminopropanoate core .
- Application : Implicated in enzyme inhibition studies, particularly in steroid biochemistry and microtubule-targeting therapies (e.g., analogues of combretastatin) .
- Key Difference : The methoxyfumaroyl moiety enhances electrophilicity, enabling covalent interactions with enzyme active sites—a property absent in the tert-butyl ester variant .
Comparative Data Table
Research Findings and Implications
- Pharmacokinetics: The Tc-99m chelate of 2,3-diaminopropanoate demonstrates superior renal excretion rates compared to iodinated analogs, highlighting the structural advantage of diamino backbones in radiopharmaceutical design .
- Synthetic Utility: Tert-butyl protection in 2,3-diaminopropanoate enhances stability during reactions, whereas derivatives like the methoxyfumaroyl variant prioritize electrophilic reactivity for targeted enzyme inhibition .
- Safety Profiles: The lack of hazard data for this compound contrasts with the well-documented safety of its pyrrolidine analogue, emphasizing the need for further toxicological studies .
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl 2,3-diaminopropanoate derivatives while minimizing side reactions?
- Methodological Answer : The synthesis of this compound derivatives often involves Boc (tert-butoxycarbonyl) protection strategies. For example, ethyl N,N’-di-Boc-γ-2,3-diaminopropanoate can be synthesized via nucleophilic displacement of aziridine esters with azide, followed by Staudinger reduction and Boc protection (Scheme 32 in ). Key parameters include:
- Solvent : Ethanol/water mixtures (pH 4) for azide displacement .
- Catalysts : AlCl₃ for regioselective ring opening of aziridines .
- Temperature : Room temperature (rt) for azide reactions and hydrogenation .
Side reactions like over-alkylation or racemization can be mitigated by strict pH control and using inert atmospheres during hydrogenation steps.
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : A combination of chromatographic and spectroscopic methods is critical:
- HPLC : Retention time (e.g., 1.23 minutes under SQD-FA05 conditions) and LCMS (e.g., m/z 757 [M+H]⁺) verify purity and molecular weight ().
- NMR Spectroscopy : Confirms stereochemistry and functional group integration (e.g., tert-butyl protons at δ 1.2–1.4 ppm).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization.
- Melting Point Analysis : Validates crystallinity (e.g., mp 109–112°C for tert-butyl N-(3-amino-3-thioxopropyl)carbamate).
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields for coupling this compound with aromatic substrates?
- Methodological Answer : Yield variations often arise from differences in:
- Substrate Activation : Electron-deficient aromatic rings (e.g., trifluoromethylphenyl groups) require stronger coupling agents (e.g., EDCI/HOBt).
- Catalyst Load : Pd/C (5–10 wt%) for hydrogenation steps impacts efficiency.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of Boc-protected intermediates.
To resolve contradictions, replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and validate yields via triplicate experiments with error margins <5%.
Q. What strategies are effective for incorporating this compound into radiopharmaceuticals like Tc-99m complexes?
- Methodological Answer : The compound’s diamine moiety serves as a bifunctional chelator for technetium-99m. Key steps include:
- Chelation Optimization : Adjust pH to 6–7 to stabilize Tc(V)-oxo cores (e.g., [TcO]³⁺).
- Biodistribution Studies : Radiolabeled derivatives (e.g., Tc-99m N,N’-bis(mercaptoacetyl)-2,3-diaminopropanoate) are evaluated in vivo for renal clearance rates.
- Stability Testing : Use radio-HPLC to assess radiochemical purity (>95%) under physiological conditions.
Q. How does the stereochemistry of this compound influence its reactivity in peptide coupling reactions?
- Methodological Answer : The (S)- or (R)-configuration at C2/C3 positions affects:
- Coupling Efficiency : (S)-enantiomers show higher reactivity in solid-phase peptide synthesis due to reduced steric hindrance.
- Byproduct Formation : Racemization risks increase above 0°C; use low-temperature (-20°C) coupling with HATU/DIPEA.
- Biological Activity : Stereochemical purity (>99% ee) is critical for receptor binding in enzyme inhibitors (e.g., 3-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoate derivatives).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
